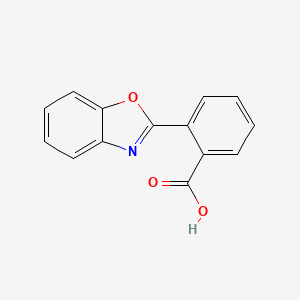

2-(1,3-Benzoxazol-2-yl)benzoic acid

Description

BenchChem offers high-quality 2-(1,3-Benzoxazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzoxazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYKNMQHISKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306542 | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104286-03-5 | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(1,3-Benzoxazol-2-yl)benzoic acid

Preamble: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance. Among these, benzoxazole derivatives have garnered significant attention for their wide spectrum of pharmacological activities.[1][2] The molecule 2-(1,3-Benzoxazol-2-yl)benzoic acid represents a key scaffold in medicinal chemistry, combining the rigid, electron-rich benzoxazole system with the ionizable benzoic acid moiety.[3][4] Accurate and robust analytical methodologies are not merely a regulatory requirement but the bedrock upon which successful research is built. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive tool for the structural elucidation, identification, and quantification of such molecules.[5][6][7]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 2-(1,3-Benzoxazol-2-yl)benzoic acid. Moving beyond a simple recitation of parameters, we will explore the causal reasoning behind methodological choices, from ionization principles to fragmentation pathways, ensuring a self-validating and scientifically rigorous approach.

Foundational Profile of the Analyte

A successful analysis begins with a fundamental understanding of the target molecule's properties. These characteristics directly inform our choice of analytical strategy, particularly in chromatography and ionization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₃ | N/A |

| Average Mass | 239.23 g/mol | N/A |

| Monoisotopic Mass | 239.05824 g/mol | N/A |

| Core Structures | Benzoxazole, Benzoic Acid | [8] |

| Key Functional Groups | Carboxylic Acid (-COOH), Heterocyclic Nitrogen | [9] |

The presence of an acidic proton on the carboxylic group and a basic nitrogen atom within the benzoxazole ring makes 2-(1,3-Benzoxazol-2-yl)benzoic acid an amphoteric molecule, readily ionizable in both positive and negative electrospray ionization (ESI) modes. Its aromatic nature suggests strong interaction with reversed-phase chromatographic stationary phases like C18.

The Analytical Workflow: A Strategic Overview

A robust LC-MS/MS analysis is a multi-stage process where each step is optimized to ensure maximum sensitivity, selectivity, and reproducibility. The overall strategy is designed to separate the analyte from matrix components, ionize it efficiently, select the precursor ion, induce fragmentation, and detect the resulting product ions for unambiguous identification and quantification.

Caption: High-level workflow for the LC-MS/MS analysis of 2-(1,3-Benzoxazol-2-yl)benzoic acid.

Ionization and Precursor Ion Formation: The Gateway to Analysis

Electrospray Ionization (ESI) is the technique of choice for this molecule due to the presence of ionizable functional groups.[10] The choice between positive and negative ion mode depends on the analytical goal; for comprehensive characterization, data should be acquired in both modes.

-

Positive Ion Mode (ESI+): The mobile phase, typically acidified with formic acid, provides a source of protons (H⁺). The most likely site of protonation is the nitrogen atom of the benzoxazole ring, which is a stronger base than the carboxylic acid oxygen. This results in the formation of the protonated molecule, [M+H]⁺, at an expected m/z of 240.0657 .

-

Negative Ion Mode (ESI-): In a neutral or slightly basic mobile phase, the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻, at an expected m/z of 238.0509 . This mode is often highly sensitive for carboxylic acids.[11]

-

Adduct Formation: In ESI, adduct ions are commonly observed. Be prepared to identify sodium ([M+Na]⁺ at m/z 262.0476) or potassium ([M+K]⁺ at m/z 278.0216) adducts in positive mode, which can provide confirmatory evidence of the molecular weight.[12][13][14]

Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint

Tandem mass spectrometry is essential for structural confirmation.[15] By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we generate a characteristic fragmentation pattern, or "fingerprint," of the molecule.[16]

Predicted Fragmentation Pathway (Positive Ion Mode)

The fragmentation of the protonated molecule ([M+H]⁺, m/z 240.1) is driven by the stability of the resulting fragments and the charge location.

Caption: Predicted fragmentation cascade for [M+H]⁺ of 2-(1,3-Benzoxazol-2-yl)benzoic acid.

-

Initial Loss of Water (m/z 222.1): A primary and highly characteristic fragmentation for protonated benzoic acids is the neutral loss of water (18 Da).[8] This occurs via cyclization of the protonated carboxylic acid.

-

Subsequent Loss of Carbon Monoxide (m/z 194.1): Following dehydration, the resulting acylium ion readily loses carbon monoxide (28 Da), a fragmentation pathway typical for benzoic acid derivatives.[8][17]

-

Direct Loss of Carbon Monoxide (m/z 212.1): An alternative, though potentially less favorable, pathway could involve the direct loss of CO from the protonated molecule.

Predicted Fragmentation Pathway (Negative Ion Mode)

In negative mode, fragmentation of the deprotonated molecule ([M-H]⁻, m/z 238.0) is initiated from the carboxylate anion.

Caption: Predicted fragmentation cascade for [M-H]⁻ of 2-(1,3-Benzoxazol-2-yl)benzoic acid.

-

Loss of Carbon Dioxide (m/z 194.0): The most prominent fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[18] This decarboxylation reaction is energetically favorable and results in a stable carbanion on the phenyl ring.

-

Benzoxazole Ring Fragmentation: The resulting fragment at m/z 194.0 can undergo further fragmentation, such as the loss of HCN (27 Da) from the benzoxazole ring, leading to a fragment at m/z 166.0.

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines a standard approach using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8]

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(1,3-Benzoxazol-2-yl)benzoic acid and dissolve in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile).

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 Acetonitrile:Water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Sample Preparation: For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step will be necessary. For simpler matrices, a dilute-and-shoot approach may be sufficient. Ensure the final sample solvent is compatible with the initial mobile phase conditions.

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale & Field Insights |

| LC System | UHPLC System | Provides superior resolution and faster run times compared to conventional HPLC. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for screening. Must be optimized for specific applications to ensure separation from isomers or impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Enhances efficiency and reduces viscosity, leading to sharper peaks. |

| Injection Vol. | 2-5 µL | Balance between loading sufficient analyte and preventing column overload. |

| MS System | Q-TOF or Triple Quadrupole | Q-TOF provides high-resolution accurate mass data for confident identification. Triple Quad offers superior sensitivity and selectivity for quantification (MRM mode). |

| Ionization Mode | ESI (Positive and Negative) | As discussed, the molecule ionizes well in both modes.[8] |

| Capillary Voltage | 3.5 kV | A typical starting point; optimize for maximum precursor ion intensity. |

| Source Temp. | 150 °C | Must be high enough for desolvation but low enough to prevent thermal degradation. |

| Desolvation Temp. | 350 °C | Assists in removing solvent from the ESI droplets to form gas-phase ions. |

| Cone Gas Flow | 50 L/h | Helps in nebulization and droplet formation. |

| Desolvation Gas | 800 L/h | High flow of inert gas (N₂) to facilitate efficient solvent evaporation. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | Ramp 10-40 eV | Ramping the collision energy in a single injection provides a comprehensive fragmentation profile, capturing both low-energy (primary fragments) and high-energy (secondary fragments) dissociations.[8] |

Data Interpretation and Trustworthiness

-

Accurate Mass Confirmation: When using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, the measured mass of the precursor and fragment ions should be within 5 ppm of the theoretical calculated mass. This provides a high degree of confidence in the elemental composition of the ions.[19]

-

Isotopic Pattern Matching: The observed isotopic pattern should match the theoretical pattern for the proposed elemental formula. This is another layer of confirmation provided by HRMS.

-

Library Matching: If available, the acquired MS/MS spectrum should be matched against a spectral library. While a specific library entry for this exact compound may not exist, searching against general small molecule databases can help identify related structures.[10]

-

Method Validation: For quantitative applications, the method must be validated according to established guidelines. This involves assessing linearity, accuracy, precision, selectivity, and stability to ensure the data is reliable and fit for purpose.[20][21] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Conclusion: From Spectrum to Solution

The mass spectrometric analysis of 2-(1,3-Benzoxazol-2-yl)benzoic acid is a robust and highly informative process. By leveraging the principles of liquid chromatography and tandem mass spectrometry, researchers can confidently identify, characterize, and quantify this important heterocyclic scaffold. The key to a successful analysis lies not in rigidly following a protocol, but in understanding the scientific principles that govern each step—from sample preparation to the final interpretation of the fragmentation pattern. This holistic understanding ensures that the methodology is not only technically sound but also adaptable to the unique challenges presented in drug development and scientific research.

References

-

Çalışkan, E., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available from: [Link]

-

Cai, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Available from: [Link]

-

Gillis, R. G., & Porter, Q. N. (1990). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. ResearchGate. Available from: [Link]

-

Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PubMed Central. Available from: [Link]

-

AGREN, M. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. Available from: [Link]

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. Available from: [Link]

-

ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available from: [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available from: [Link]

-

Wang, Z., et al. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. PubMed Central. Available from: [Link]

-

Gale, P. J., et al. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available from: [Link]

-

Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. Available from: [Link]

-

Fiehn Lab. MS Adduct Calculator. Available from: [Link]

-

DeRocco, et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available from: [Link]

-

PubChem. 2-(1,3-Benzothiazol-2-yl)benzoic acid. Available from: [Link]

-

Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available from: [Link]

-

ResearchGate. (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]

-

ResearchGate. (2007) A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available from: [Link]

-

Krol, J. Dealing with Metal Adduct Ions in Electrospray: Part 1. Waters Corporation. Available from: [Link]

-

The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

-

Drug Discovery World (DDW). (2021). Mass spectrometry applications for drug discovery and development. Available from: [Link]

-

International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]

-

UWPR. ESI Common Background Ions: Repeating Units. Available from: [Link]

-

Chromatography Online. (2024). How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development. Available from: [Link]

-

ACS Publications. Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. Available from: [Link]

-

IUPAC. TANDEM MASS SPECTROMETRY FOR ORGANIC TRACE ANALYSIS. Available from: [Link]

-

Stanford University Mass Spectrometry. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Available from: [Link]

-

ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available from: [Link]

-

Reddit. Fragmentation mechanism under soft ionization techniques of a molecule. Available from: [Link]

-

Wikipedia. Benzoic acid. Available from: [Link]

-

ResearchGate. (PDF) Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available from: [Link]

-

Waters. What are common adducts in ESI mass spectrometry?. Available from: [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

-

ResearchGate. (2018) Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Available from: [Link]

-

PubMed. A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. Available from: [Link]

-

ACS Publications. (2024). Tandem Mass Spectrometry across Platforms. Available from: [Link]

-

Technology Networks. (2023). Tandem Mass Spectrometry (MS/MS) Explained. Available from: [Link]

-

Ataman Kimya. BENZOIC ACID. Available from: [Link]

-

ResearchGate. Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. Available from: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 10. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. learning.sepscience.com [learning.sepscience.com]

- 14. support.waters.com [support.waters.com]

- 15. technologynetworks.com [technologynetworks.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

In-depth Technical Guide: FT-IR Spectrum of 2-(1,3-Benzoxazol-2-yl)benzoic Acid

[1]

Executive Summary & Molecular Context

2-(1,3-Benzoxazol-2-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid group ortho-substituted to a benzoxazole moiety.[1] This specific geometry facilitates a strong intramolecular hydrogen bond (IMHB) between the carboxyl hydroxyl group (-OH) and the oxazole nitrogen (=N-).[1]

This interaction is not merely a structural curiosity; it is the defining feature of the vibrational spectrum. Unlike para- or meta-substituted analogs which form intermolecular dimers, the ortho-isomer exists largely as a discrete, internally locked monomeric species in the solid state.[1] This guide focuses on identifying these unique spectral signatures.

Structural Dynamics

Experimental Protocol: Sample Preparation

To obtain a research-grade spectrum free from artifacts, the choice of sampling technique is critical.[1]

Recommended Method: KBr Pellet (Transmission)

For aromatic carboxylic acids, transmission FTIR (KBr pellet) is superior to ATR (Attenuated Total Reflectance) for resolving the broad O-H stretching region.[1]

-

Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.

-

Grinding: Grind to a fine powder (particle size < 2

m) to minimize Christiansen effect (scattering). -

Pressing: Apply 8-10 tons of pressure under vacuum to remove trapped moisture.[1]

-

Validation: Ensure the baseline at 4000 cm

is >80% transmittance.

Alternative: ATR (Diamond Crystal)[1]

Spectral Analysis & Assignment

The following table summarizes the diagnostic peaks. Note that exact wavenumbers may vary by

Table 1: Diagnostic Vibrational Modes

| Frequency Region (cm | Functional Group | Mode Assignment | Structural Insight (The "Why") |

| 3300 – 2500 | O-H (Acid) | Stretching ( | Critical Feature: Very broad, often overlapping with C-H stretches.[1] The IMHB (O-H |

| 3080 – 3030 | C-H (Aromatic) | Stretching ( | Weak shoulders visible on the slope of the O-H band.[1] Indicates aromaticity. |

| 1710 – 1680 | C=O (Carboxyl) | Stretching ( | Primary Diagnostic: Appears as a strong, sharp peak.[1] The IMHB locks the C=O in a specific orientation. If the acid were forming a dimer, this would be lower (~1680), but the monomeric nature (due to internal locking) can shift it slightly higher (~1700-1710).[1] |

| 1620 – 1610 | C=N (Oxazole) | Stretching ( | Characteristic of the benzoxazole ring.[1] Often overlaps with aromatic ring breathing modes but is distinct in intensity.[1] |

| 1600, 1580 | C=C (Aromatic) | Ring Breathing | Typical doublet or triplet for conjugated aromatic systems.[1] |

| 1280 – 1250 | C-O (Acid) | Stretching ( | Strong intensity.[1] Coupled with O-H in-plane bending. |

| 1240 – 1050 | C-O-C (Oxazole) | Asym/Sym Stretch | Complex fingerprint region for the oxazole ether linkage. |

| 760 – 740 | C-H (Aromatic) | Out-of-Plane Bend | Ortho-substitution marker. Indicates 1,2-disubstitution on the benzoic ring.[1] |

Mechanistic Visualization: The Intramolecular Lock

The following diagram illustrates the specific vibrational modes and the stabilizing intramolecular hydrogen bond that defines the spectrum.

Figure 1: Structural causality map linking the intramolecular hydrogen bond to specific spectral deviations.

Validation Workflow: Distinguishing from Precursors

In synthesis, this compound is often made from Phthalic Anhydride and 2-Aminophenol .[1] Unreacted starting materials are the most common impurities.[1]

Table 2: Impurity Discrimination

| Compound | Key Differentiator (FT-IR) |

| Phthalic Anhydride | Doublet C=O: Two sharp peaks at ~1850 cm |

| 2-Aminophenol | N-H Stretches: Two sharp spikes at 3400-3300 cm |

| Target Product | Single C=O (~1700 cm |

Experimental Workflow Diagram

Figure 2: Step-by-step logic for validating product purity against common synthetic precursors.

References

-

NIST Chemistry WebBook. Benzoic acid Infrared Spectrum.[1] (Provides baseline data for the carboxylic acid moiety). Available at: [Link][1]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. (Educational resource for assigning aromatic acid bands).[1] Available at: [Link]

-

National Institutes of Health (NIH) - PMC. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.[1] (Structural analog providing insight into benzoxazole ring vibrations). Available at: [Link]

An In-depth Technical Guide to 2-(1,3-Benzoxazol-2-yl)benzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Benzoxazole-Benzoic Acid Scaffold

The 2-(1,3-Benzoxazol-2-yl)benzoic acid molecule integrates two key pharmacophores: the benzoxazole ring and a benzoic acid group. This combination is anticipated to confer a unique profile of chemical reactivity and biological activity.

-

Benzoxazole Core: Benzoxazoles are bicyclic aromatic compounds that are isosteres of natural nucleic bases like adenine and guanine, allowing for potential interactions with biological macromolecules.[1] The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1]

-

Benzoic Acid Moiety: Benzoic acid and its derivatives are widely used in the pharmaceutical industry.[2] The carboxylic acid group can participate in hydrogen bonding and salt formation, influencing solubility and bioavailability. It also serves as a synthetic handle for further molecular elaboration. Benzoic acid derivatives have demonstrated antimicrobial, anti-inflammatory, and anticancer activities.[3]

The strategic placement of the benzoic acid at the 2-position of the benzoxazole ring is expected to influence the electronic properties and steric environment of the molecule, potentially leading to novel biological activities.

Proposed Synthesis Pathway

The most direct and established method for synthesizing 2-substituted benzoxazoles is the condensation reaction of a 2-aminophenol with a carboxylic acid or its derivative.[4][5] For the synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid, the logical precursors are 2-aminophenol and phthalic anhydride (a cyclic anhydride of phthalic acid, which is 1,2-benzenedicarboxylic acid).

The proposed reaction proceeds through an initial acylation of the 2-aminophenol by phthalic anhydride to form an intermediate phthalamic acid, which then undergoes cyclization via dehydration to form the target benzoxazole. Polyphosphoric acid (PPA) is a common and effective catalyst for this type of condensation and cyclization, as it acts as both a solvent and a dehydrating agent at elevated temperatures.[4]

Visualizing the Synthetic Workflow

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(1,3-Benzoxazol-2-yl)benzoic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. 2-(1,3-Benzoxazol-2-yl)benzoic acid, a molecule featuring the privileged benzoxazole scaffold linked to a benzoic acid moiety, represents a class of compounds with significant potential in medicinal chemistry.[1] The benzoxazole core is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[2] Consequently, the unequivocal confirmation of its structure is not merely an academic exercise but a critical prerequisite for any meaningful research and development endeavor. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this target molecule, grounded in both theoretical principles and practical, field-proven methodologies.

The Strategic Approach to Structural Elucidation

The confirmation of a molecular structure is a process of convergent evidence. No single analytical technique provides absolute proof. Instead, we build a self-validating system where data from orthogonal methods—each probing different aspects of the molecule's physical and chemical properties—corroborate a single, consistent structural hypothesis. Our investigation into 2-(1,3-Benzoxazol-2-yl)benzoic acid will be built upon four pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Caption: A typical experimental workflow for structural elucidation.

Synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid

A robust analytical study begins with a pure sample. The synthesis of 2-(1,3-benzoxazol-2-yl)benzoic acid is commonly achieved through the condensation of 2-aminophenol with phthalic anhydride. This reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclization and dehydration to yield the target benzoxazole.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 equivalent) and phthalic anhydride (1.0 equivalent) in a suitable high-boiling solvent such as glacial acetic acid or under solvent-free microwave irradiation conditions.[3]

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, or irradiate in a microwave reactor at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes.[3]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(1,3-Benzoxazol-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Theoretical Principles & Expected Spectra

The structure of 2-(1,3-Benzoxazol-2-yl)benzoic acid comprises two distinct aromatic systems: the benzoxazole ring and the benzoic acid ring. The electron-withdrawing nature of the carboxylic acid and the electronic properties of the benzoxazole system will dictate the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of 2-(1,3-Benzoxazol-2-yl)benzoic acid.

-

¹H NMR: We anticipate a complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), though its observation can sometimes be challenging due to proton exchange.[4] The protons on the benzoic acid ring will likely exhibit a distinct splitting pattern, as will the four protons on the benzoxazole ring.

-

¹³C NMR: The spectrum will be characterized by several signals in the aromatic region (δ 110-160 ppm).[4] Two key diagnostic signals will be the carbonyl carbon of the carboxylic acid, expected in the δ 165-185 ppm range, and the C2 carbon of the benzoxazole ring, which is typically found further downfield due to its attachment to two heteroatoms.[4][5]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 185.0 | Highly deshielded proton and carbon due to electronegative oxygen atoms.[4] |

| Benzoxazole Aromatic (4H) | 7.3 - 7.8 (m) | 110.0 - 155.0 | Protons and carbons in a heterocyclic aromatic environment. |

| Benzoic Acid Aromatic (4H) | 7.5 - 8.2 (m) | 125.0 - 140.0 | Protons and carbons influenced by the electron-withdrawing carboxylic acid group. |

| Benzoxazole C2 | - | ~160.0 | Carbon atom bonded to both nitrogen and oxygen, leading to significant deshielding. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be employed.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to specific protons in the molecule. Assign the ¹³C NMR signals based on their chemical shifts and, if necessary, by conducting 2D NMR experiments such as HSQC and HMBC to establish C-H correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles & Expected Spectrum

The FTIR spectrum of 2-(1,3-Benzoxazol-2-yl)benzoic acid will be dominated by the characteristic absorption bands of its key functional groups.

-

-OH (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6]

-

C=O (Carboxylic Acid): A strong, sharp absorption peak should appear between 1710-1680 cm⁻¹ corresponding to the carbonyl stretching vibration.[6]

-

C=N and C=C (Aromatic Rings): A series of medium to strong absorptions between 1620-1450 cm⁻¹ will be present, corresponding to the C=N stretching of the oxazole ring and the C=C stretching vibrations within the aromatic rings.

-

C-O (Ether and Carboxylic Acid): C-O stretching vibrations will appear in the fingerprint region, typically between 1320-1000 cm⁻¹.[6]

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1710 - 1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1620 - 1450 | Medium - Strong | C=N and C=C stretch (Aromatic rings) |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the dry sample (approx. 1 mg) with spectroscopic grade potassium bromide (approx. 100 mg). Press the mixture into a transparent disk using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For a molecule like 2-(1,3-Benzoxazol-2-yl)benzoic acid, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly effective technique.

Theoretical Principles & Expected Fragmentation

The molecular formula of 2-(1,3-Benzoxazol-2-yl)benzoic acid is C₁₄H₉NO₃, with a monoisotopic mass of 239.058 g/mol .

-

Parent Ion: In positive ion mode ESI, the molecule is expected to be protonated, yielding a molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 240. In negative ion mode, deprotonation of the carboxylic acid will produce an [M-H]⁻ ion at m/z 238.

-

Fragmentation Pattern: The fragmentation will likely be initiated by the loss of small, stable molecules from the parent ion. Based on the known fragmentation of benzoic acids and related structures, key fragmentation pathways are predictable.[7][8] A common initial loss from the protonated carboxylic acid is a molecule of water (18 Da), followed by the loss of carbon monoxide (28 Da).

Caption: Predicted major fragmentation pathway in positive ion ESI-MS.

Predicted Mass Spectrometry Data

| m/z | Ion | Mode | Interpretation |

| 240 | [M+H]⁺ | ESI+ | Protonated molecular ion |

| 238 | [M-H]⁻ | ESI- | Deprotonated molecular ion |

| 222 | [M+H - H₂O]⁺ | ESI+ | Loss of water from the carboxylic acid |

| 194 | [M+H - H₂O - CO]⁺ | ESI+ | Subsequent loss of carbon monoxide |

| 105 | [C₇H₅O]⁺ | ESI+ | Benzoyl cation (from cleavage of benzoic acid) |

| 77 | [C₆H₅]⁺ | ESI+ | Phenyl cation (from loss of CO from benzoyl) |

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to purify the sample before it enters the mass spectrometer. A standard mobile phase would consist of water and acetonitrile, both with 0.1% formic acid.[7]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Full Scan (MS1): Acquire a full scan spectrum to identify the parent molecular ion.

-

Tandem MS (MS/MS): Select the parent ion (e.g., m/z 240) for collision-induced dissociation (CID) using an inert gas like argon. Acquire the resulting fragment ion spectrum.

-

-

Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive Architecture

While the spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction offers the most definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously determine bond lengths, bond angles, and the overall molecular conformation.

Theoretical Principles & Expected Structure

Growing a suitable single crystal of 2-(1,3-Benzoxazol-2-yl)benzoic acid is the primary challenge for this technique. If successful, the analysis will reveal:

-

Planarity: The benzoxazole ring system is expected to be nearly planar.[9]

-

Dihedral Angle: A significant dihedral angle is anticipated between the plane of the benzoxazole ring and the plane of the benzoic acid ring due to steric hindrance. In similar structures, this angle can be substantial.[10]

-

Intermolecular Interactions: In the crystal lattice, carboxylic acids typically form hydrogen-bonded dimers. We would expect to observe this interaction, along with potential π-π stacking between the aromatic rings.[10]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate structure.

-

Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Unified Structural Assignment

The structural elucidation of 2-(1,3-Benzoxazol-2-yl)benzoic acid is a systematic process of accumulating and correlating data from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and provides structural fragments, and single-crystal X-ray diffraction reveals the definitive three-dimensional architecture. The convergence of evidence from these methods provides an unassailable confirmation of the molecular structure, enabling further research and development with confidence and scientific rigor.

References

- Ciurdaru, G., & Ciuciu, G. (1979). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(12), 3067-3069.

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.

- Cowley, A. R., Dilworth, J. R., Donnelly, P. S., & Labisbal, E. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(11), o1237-o1239.

- Ling, Y., et al. (1999).

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available at: [Link]

- Kaur, H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25421.

- Gülcan, H. O., et al. (2005). Synthesis and crystal structure of 2-(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl benzoic acid. Journal of Chemical Crystallography, 35(8), 623-627.

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

- Majeed, I. Y., AL-Saady, D., & Saoud, S. A. (2013). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. International Journal for Sciences and Technology, 8(3).

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.

-

National Center for Biotechnology Information. (n.d.). 2-(1,3-Benzoxazol-2-yl)-1-phenylethenyl benzoate. PubChem Compound Summary for CID 44249159. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubChem Compound Summary for CID 53385731. Available at: [Link]

- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co, Mn).

-

Doc Brown's Chemistry. (2025). infrared spectrum of benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. (2025). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

Sources

- 1. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(1,3-Benzoxazol-2-yl)benzoic Acid in the Synthesis of Functional Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and utilization of 2-(1,3-Benzoxazol-2-yl)benzoic acid, a versatile monomer for the creation of high-performance functional polymers. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of the Benzoxazole Moiety

The benzoxazole core is a privileged heterocyclic structure renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and electron-deficient nature impart unique characteristics to molecules that contain it. In the realm of polymer chemistry, the incorporation of benzoxazole units into the polymer backbone can significantly enhance thermal stability, mechanical strength, and confer specific optical and electronic properties.[3][4]

2-(1,3-Benzoxazol-2-yl)benzoic acid is a bifunctional monomer that strategically combines the robust benzoxazole heterocycle with a reactive carboxylic acid group. This architecture makes it an ideal building block for the synthesis of aromatic polyamides and other condensation polymers with tailored properties. The presence of the benzoxazole moiety is anticipated to improve the thermal resistance and glass transition temperature of the resulting polymers, while the benzoic acid functionality provides a handle for polymerization.

Synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic Acid: A Detailed Protocol

The synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid can be effectively achieved through the condensation of 2-aminophenol with phthalic anhydride. This reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes cyclodehydration to form the thermodynamically stable benzoxazole ring. Polyphosphoric acid (PPA) is a commonly employed catalyst and dehydrating agent for this type of transformation, driving the reaction to completion at elevated temperatures.[5]

Reaction Scheme

Caption: Synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid.

Experimental Protocol

Materials:

-

2-Aminophenol (1.0 eq)

-

Phthalic anhydride (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Hydrochloric acid (HCl) (1 M)

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Condenser

-

Buchner funnel and filter flask

-

Beakers

-

pH paper

Procedure:

-

Reactant Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminophenol (1.0 eq) and phthalic anhydride (1.0 eq).

-

Catalyst Addition and Heating: Slowly add polyphosphoric acid (PPA) to the flask with stirring until the reactants are well-dispersed and a stirrable slurry is formed. Begin heating the mixture to 180-200 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the hot reaction mixture into a beaker containing a vigorously stirred mixture of ice and water. This will precipitate the crude product.

-

Isolation and Neutralization: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper. Resuspend the crude product in a 5% aqueous solution of sodium bicarbonate to dissolve the desired carboxylic acid and filter off any insoluble impurities.

-

Acidification and Product Collection: Cool the filtrate in an ice bath and acidify with 1 M hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the pure 2-(1,3-Benzoxazol-2-yl)benzoic acid.

-

Final Purification: Collect the white precipitate by filtration, wash with cold deionized water, and dry in a vacuum oven at 80 °C overnight. The product can be further purified by recrystallization from ethanol if necessary.

Characterization Data (Expected)

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.5-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at δ ~13 ppm. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the aromatic carbons of the benzoxazole and benzoic acid moieties. The carbonyl carbon of the carboxylic acid will be observed around δ 167 ppm. The carbon of the oxazole ring attached to the two heteroatoms will appear at a characteristic downfield shift. |

| FT-IR (KBr) | Broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and characteristic C=N and C-O-C stretches of the benzoxazole ring around 1630 and 1240 cm⁻¹, respectively. |

| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the product (C₁₄H₈NO₃). |

Synthesis of Functional Polyamides via Polycondensation

The carboxylic acid functionality of 2-(1,3-Benzoxazol-2-yl)benzoic acid allows it to act as a monomer in polycondensation reactions with aromatic diamines to produce high-performance polyamides. The direct polycondensation method using triphenyl phosphite and pyridine in the presence of a salt like calcium chloride is an effective technique for producing high molecular weight aromatic polyamides under relatively mild conditions.[6]

Polymerization Scheme

Caption: Polycondensation to form a benzoxazole-containing polyamide.

Experimental Protocol: Synthesis of Polyamide from 2-(1,3-Benzoxazol-2-yl)benzoic Acid and 4,4'-Oxydianiline

Materials:

-

2-(1,3-Benzoxazol-2-yl)benzoic acid (1.0 eq)

-

4,4'-Oxydianiline (1.0 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂)

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Heating mantle with a temperature controller

-

Beaker

-

Blender or homogenizer

Procedure:

-

Monomer Dissolution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(1,3-Benzoxazol-2-yl)benzoic acid (1.0 eq), 4,4'-oxydianiline (1.0 eq), and calcium chloride in NMP.

-

Addition of Reagents: To the stirred solution, add pyridine and then triphenyl phosphite.

-

Polymerization: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol in a blender to precipitate the polyamide.

-

Purification: Filter the fibrous polymer, wash it thoroughly with hot methanol and then with water to remove any residual solvent and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours.

Properties and Applications of Benzoxazole-Containing Polyamides

Aromatic polyamides containing benzoxazole moieties exhibit a compelling combination of properties that make them suitable for a range of advanced applications.

Key Properties

-

High Thermal Stability: The rigid benzoxazole units significantly increase the decomposition temperature and glass transition temperature (Tg) of the polyamides compared to their non-heterocyclic counterparts.[3] Aromatic polyamides generally exhibit excellent thermal resistance, with decomposition temperatures often exceeding 450 °C.[7]

-

Excellent Mechanical Properties: These polymers can be cast into tough, flexible films with high tensile strength and modulus.[8]

-

Good Solubility: The introduction of the benzoxazole group can, in some cases, improve the solubility of the aromatic polyamides in organic solvents, which is advantageous for processing.[3]

-

Optical Properties: The extended π-conjugation of the benzoxazole ring system can impart fluorescent properties to the polymers, opening up possibilities for applications in optoelectronics and sensing.

Tabulated Properties of Benzoxazole-Containing Aromatic Polymers

| Property | Typical Value Range | Reference(s) |

| Glass Transition Temp. (Tg) | 285 - 387 °C | [4][9] |

| 5% Weight Loss Temp. (TGA) | 510 - 577 °C (in N₂) | [4][9] |

| Tensile Strength | 92 - 326 MPa | [8][9] |

| Tensile Modulus | 2.9 - 5.8 GPa | [4][9] |

| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) | [3][8] |

Potential Applications

The exceptional properties of these benzoxazole-containing polyamides make them promising candidates for:

-

High-Temperature Adhesives and Coatings: Their thermal stability and good mechanical properties are ideal for applications in the aerospace and electronics industries.

-

Gas Separation Membranes: The rigid polymer backbone can lead to the formation of materials with selective gas permeability.

-

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some benzoxazole-containing polymers could be exploited in the development of new emissive materials.

-

Advanced Composites: As a matrix material for fiber-reinforced composites requiring high thermal and mechanical performance.

Conclusion

2-(1,3-Benzoxazol-2-yl)benzoic acid serves as a valuable and versatile monomer for the synthesis of functional aromatic polyamides. The incorporation of the benzoxazole moiety into the polymer backbone imparts a desirable combination of high thermal stability, excellent mechanical properties, and, in some cases, enhanced solubility and unique optical characteristics. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and application of this promising class of high-performance polymers.

References

- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.

- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem Technical Note.

- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.

- Semantic Scholar. (n.d.). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.

- PrepChem. (n.d.).

- Lozano, A. E., de Abajo, J., de la Campa, J., & Preston, J. (1994). Aromatic polyamides with pendent heterocycles: 2. Benzoxazole groups. Polymer, 35(6), 1317–1321.

- Journal of Applied Polymer Science. (2008). Synthesis and evaluation of properties of novel poly(benzimidazole-amide)s.

- NIH. (n.d.).

- RSC Publishing. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic Acid. BenchChem Technical Note.

- ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.

- NIH. (2022).

- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- Journal of Polymer Science: Part A: Polymer Chemistry. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- E3S Web of Conferences. (n.d.). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures.

- Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- Marcos-Fernández, A., et al. (2001). Novel aromatic polyamides with 1,3-benzoazole groups in the main chain. 1. Polymers derived from 2-(4-carboxyphenyl) benzoxazole-5- and 6-carboxylic acids.

- Li, T., et al. (2012). Molecular packing and properties of poly(benzoxazole-benzimidazole-imide) copolymers. Polymer Chemistry, 3(7), 1895-1904.

- Semantic Scholar. (2005). Polycondensates of 2′‐(Chalcone‐4‐Oxy)

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Benzoxazole Derivatives as Fluorescent Probes in Biological Imaging

Introduction: The Benzoxazole Advantage

Benzoxazole derivatives represent a sophisticated class of fluorescent probes that leverage Excited-State Intramolecular Proton Transfer (ESIPT) to overcome the limitations of conventional fluorophores. Unlike standard dyes (e.g., Fluorescein, Rhodamine) that suffer from small Stokes shifts (<30 nm) and self-quenching, benzoxazole probes—specifically 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogues—offer a "four-level" photophysical cycle.[1]

Core Mechanism: ESIPT

Upon photoexcitation, the benzoxazole molecule undergoes an ultrafast proton transfer from the hydroxyl group to the ring nitrogen. This tautomerization transforms the molecule from its Enol form (absorbing UV/Blue light) to a Keto form (emitting Green/Red light).

-

Result: A massive Stokes shift (>150 nm), effectively eliminating self-absorption and minimizing background autofluorescence.[1][2]

-

Tunability: The ratio of Enol (blue) to Keto (green/orange) emission is highly sensitive to the microenvironment (polarity, viscosity, pH), making these probes ideal for ratiometric sensing .

Application Note: Ratiometric Imaging of Intracellular Viscosity

Target: Lysosomes and Lipid Droplets Significance: Intracellular viscosity is a critical biomarker for cell death (apoptosis), lysosomal storage disorders, and diabetes. Benzoxazole molecular rotors increase their quantum yield in viscous environments as intramolecular rotation is restricted.

Experimental Design Strategy

-

Probe Selection: Use an HBO derivative (e.g., HBO-NH₂ or commercially available ESIPT viscosity probes).

-

Dual-Channel Imaging: Collect emission in two distinct channels to calculate the Ratiometric Signal (

). This cancels out artifacts caused by probe concentration differences or uneven loading.

Protocol: Live-Cell Viscosity Mapping

Materials:

-

Probe: HBO Stock Solution (10 mM in DMSO).

-

Buffer: PBS (pH 7.4) or HBSS (for live cells).

-

Control: Nystatin (viscosity modifier) or Monensin (lysosomal pH modifier).

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture HeLa or MCF-7 cells on 35mm glass-bottom confocal dishes to 70% confluence.

-

Critical: Wash cells 2x with serum-free medium to remove albumin, which can nonspecifically bind the probe.

-

-

Staining:

-

Dilute HBO stock to a final concentration of 5–10 µM in pre-warmed serum-free medium.

-

Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

-

Note: Do not exceed 30 minutes to prevent probe aggregation in the cytosol.

-

-

Washing:

-

Aspirate staining solution.[3]

-

Wash 3x with PBS (room temperature) to remove background fluorescence.

-

Add 1 mL of clear imaging buffer (phenol-red free).

-

-

Image Acquisition (Confocal Microscopy):

-

Excitation: 360 nm or 405 nm laser (excites the Enol form).

-

Channel 1 (Enol): Bandpass filter 420–460 nm (Blue).

-

Channel 2 (Keto): Bandpass filter 520–580 nm (Green/Yellow).

-

Data Processing: Generate a ratio image by dividing Channel 2 by Channel 1 pixel-by-pixel using ImageJ/Fiji.

-

Application Note: High-Contrast Amyloid Fibril Screening

Target: Beta-Amyloid (Aβ) Aggregates Significance: Alzheimer’s disease research requires probes that distinguish fibrillar aggregates from monomers. Benzoxazole derivatives (structural analogues of Thioflavin T) bind to the hydrophobic grooves of amyloid fibrils, triggering a "turn-on" fluorescence response.

Protocol: In Vitro Fibril Detection

Step-by-Step Methodology:

-

Fibril Formation:

-

Incubate Aβ(1-42) peptide (50 µM) in PBS at 37°C for 24 hours with agitation.

-

-

Probe Incubation:

-

Add Benzoxazole probe (final conc. 1 µM) to the fibril solution.

-

Incubate for 5 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Excitation: 380 nm.

-

Emission Scan: 400–600 nm.

-

Observation: Look for a sharp emergence of a peak at ~490 nm (Keto emission), indicating binding-induced ESIPT stabilization.

-

Visualizations

Figure 1: The ESIPT Mechanism

This diagram illustrates the photocycle of 2-(2'-hydroxyphenyl)benzoxazole (HBO).[2][4] Note the structural transformation from Enol to Keto in the excited state, which is the source of the large Stokes shift.

Caption: The four-level ESIPT photocycle. Excitation of the Enol form leads to an ultrafast proton transfer, generating the emissive Keto species. The return to ground state involves a reverse proton transfer, resetting the cycle.

Figure 2: General Staining Workflow

A standardized workflow for live-cell imaging using benzoxazole probes.

Caption: Optimized workflow for live-cell imaging. Critical steps are highlighted in blue (staining) and green (imaging).

Quantitative Data Summary

| Property | Enol Form (Normal) | Keto Form (ESIPT) | Biological Relevance |

| Excitation Max | 320–370 nm | N/A (Formed in Excited State) | UV/Violet laser compatible |

| Emission Max | 400–450 nm (Blue) | 500–580 nm (Green/Orange) | Large Stokes shift avoids autofluorescence |

| Stokes Shift | ~60 nm | >150 nm | High signal-to-noise ratio |

| Sensitivity | Low Viscosity / Polar | High Viscosity / Non-polar | Ratiometric sensing of lipid droplets |

Troubleshooting & Validation

-

Issue: No Fluorescence Signal.

-

Cause: Probe aggregation or incorrect excitation filter.

-

Fix: Ensure stock is fully dissolved in DMSO. Use a 405 nm laser if a 360 nm UV source is unavailable (though 360 nm is optimal).

-

-

Issue: High Background.

-

Cause: Serum proteins (BSA/FBS) binding the probe.

-

Fix: Strictly wash cells with serum-free PBS/HBSS before adding the probe.

-

-

Validation Control:

-

Treat cells with Nystatin (increases viscosity) or Chloroquine (raises lysosomal pH). A functional probe will show a significant shift in the Green/Blue emission ratio.

-

References

-

ESIPT Mechanism & HBO Derivatives: Title: Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. Source: ACS Physical Chemistry Au (2022). URL:[Link]

-

Amyloid Detection: Title: Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides.[5][6] Source: PubMed / NIH (2012). URL:[Link]

-

Lipid Droplet & Viscosity Imaging: Title: Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative.[7] Source: Bioconjugate Chemistry (2017).[7] URL:[Link]

-

General Protocol Grounding: Title: BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy.[3][8] Source: Bio-protocol (2016).[3] URL:[Link]

Sources

- 1. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

Experimental protocol for evaluating the cytotoxicity of benzoxazole derivatives

Application Notes & Protocols

Topic: Experimental Protocol for Evaluating the Cytotoxicity of Benzoxazole Derivatives Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of Benzoxazole Derivatives

Introduction: The Rationale for Rigorous Cytotoxicity Assessment

Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4][5] As novel benzoxazole derivatives are synthesized for therapeutic consideration, a precise and comprehensive evaluation of their cytotoxic effects is a cornerstone of preclinical development.[6][7] This guide moves beyond a single-endpoint analysis, presenting a multi-assay, mechanistically-driven approach to characterize the cytotoxic profile of these small molecules.

Simply determining if a compound can kill cells is insufficient. A robust assessment distinguishes between different modes of cell death (e.g., apoptosis vs. necrosis) and separates true cytotoxicity from cytostatic effects (inhibition of proliferation).[8] By integrating three distinct assays—MTT for metabolic viability, Lactate Dehydrogenase (LDH) for membrane integrity, and Caspase-3/7 for apoptosis—researchers can build a more complete and reliable picture of a compound's cellular impact. This protocol provides the theoretical basis, step-by-step methodologies, and data interpretation framework necessary for this comprehensive evaluation.

Guiding Principles & Assay Selection

-

Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells. A decrease in metabolic activity is an early indicator of cellular stress or death. The MTT assay is a widely used method to assess cell viability and proliferation.[1][10]

-

Membrane Integrity (LDH Assay): Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] Measuring extracellular LDH provides a direct quantification of cell lysis.

-

Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[13][14] Their activation is a specific and early event in programmed cell death. Measuring their activity provides clear evidence for an apoptotic mechanism of action.

// Connections CellCulture -> CompoundPrep [style=invis]; CompoundPrep -> PlateSeeding; PlateSeeding -> Treatment; Treatment -> {MTT, LDH, Caspase} [lhead=cluster_assays]; {MTT, LDH, Caspase} -> Readout [ltail=cluster_assays]; Readout -> IC50; IC50 -> Interpretation; } }

Caption: Overall experimental workflow.

Critical Pre-Experimental Considerations

Compound Handling and Solubility: Benzoxazole derivatives are often hydrophobic and require an organic solvent for solubilization.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice. Ethanol can also be used.[15]

-

Vehicle Control: It is essential to determine the highest concentration of the chosen solvent that does not induce cytotoxicity in your cell line.[16] This is your "vehicle control." The final solvent concentration in the culture medium should typically not exceed 0.5% (v/v), and for some sensitive assays or cell lines, it should be even lower (≤0.1%).[17] All dilutions of the test compound should be made such that the final solvent concentration is constant across all wells.[15]

Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic application (e.g., using MCF-7 breast cancer cells for an anticancer agent targeting breast cancer).[6] Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

Assay Controls: A self-validating protocol relies on a comprehensive set of controls run on every plate.[9][18]

| Control Type | Purpose | Setup |

| Untreated Control | Represents 100% cell viability. | Cells + Culture Medium |

| Vehicle Control | Assesses the toxicity of the solvent. | Cells + Medium + Max concentration of solvent (e.g., 0.5% DMSO) |

| Positive Control | Confirms the assay is working and cells can respond. | Cells + Medium + Known cytotoxic agent (e.g., Staurosporine, Doxorubicin) |

| Blank/Background | Measures background signal from medium and assay reagents. | Culture Medium only (no cells) + Assay Reagents |

Detailed Experimental Protocols

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1]

Caption: Principle of the MTT assay.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-Buffered Saline (PBS), sterile

-

DMSO (spectrophotometric grade) or other suitable solubilization buffer

-

Phenol red-free cell culture medium

-

96-well clear, flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[19] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions (including controls) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. It is crucial to use phenol red-free medium during this step if possible, as it can interfere with absorbance readings.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background absorbance.

This colorimetric assay quantifies the release of LDH from cells with damaged plasma membranes.[11]

Materials:

-

Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

-

Lysis Buffer (typically 10X, provided in the kit)

-

96-well clear, flat-bottom plates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells on the same plate for determining spontaneous and maximum LDH release.

-

Control Preparation:

-

Spontaneous LDH Release: Add 10 µL of sterile water or the assay buffer to triplicate untreated control wells. This measures the baseline level of LDH release from healthy cells.[11]

-

Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to triplicate untreated control wells. This lyses all cells to represent 100% LDH release.[9][11] Incubate the plate for 45 minutes at 37°C.

-

-

Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[21] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubation and Data Acquisition: Incubate the plate at room temperature for 30 minutes, protected from light. Add the Stop Solution provided in the kit. Measure the absorbance at 490 nm and 680 nm (background).[11]

This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7 to generate a light signal.[22][23]

Caption: Caspase-3/7 activation in apoptosis.

Materials:

-

Commercially available Caspase-Glo® 3/7 Assay System (e.g., from Promega)

-

Opaque-walled 96-well plates suitable for luminescence

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in steps 1 and 2 of the MTT protocol. The use of opaque plates is critical to prevent signal crosstalk between wells.[9]

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add-Mix-Measure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The single reagent addition lyses the cells and contains the substrate for the caspase activity measurement.[22]

-